

# Isothiazole-3-carboxylic acid IUPAC nomenclature and structure

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## Compound of Interest

Compound Name: *Isothiazole-3-carboxylic acid*

Cat. No.: B1296636

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An In-Depth Technical Guide to **Isothiazole-3-carboxylic Acid**: Nomenclature, Structure, and Scientific Context

This guide provides a comprehensive overview of **isothiazole-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the systematic nomenclature, chemical structure, synthetic approaches, and physicochemical properties of this molecule, grounding the discussion in its broader relevance to bioactive compound discovery.

## The Isothiazole Scaffold: A Privileged Heterocycle

Isothiazoles, also known as 1,2-thiazoles, are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in adjacent positions.[1] This arrangement of heteroatoms imparts unique electronic properties and a distinct chemical reactivity profile, making the isothiazole ring a "privileged scaffold" in medicinal chemistry.[2] Derivatives of isothiazole exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[3][4] The stability of the ring and its capacity for diverse functionalization allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. [4] **Isothiazole-3-carboxylic acid** serves as a key building block for the synthesis of more complex, biologically active molecules.

## Systematic IUPAC Nomenclature and Structure

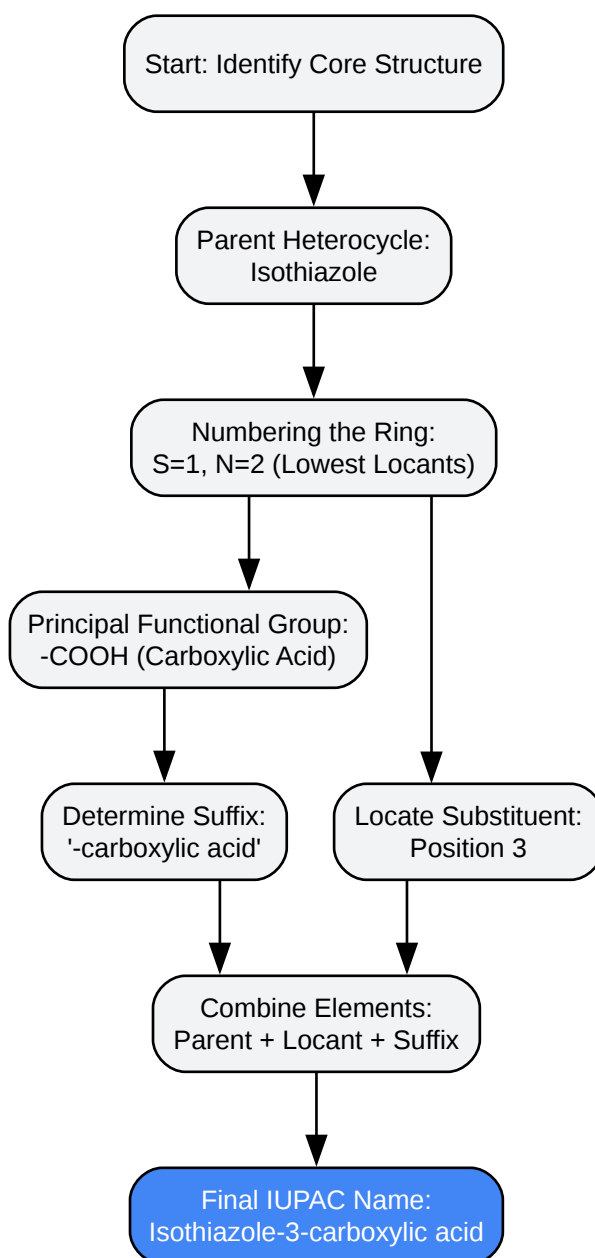
The unambiguous naming of a chemical entity is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The name "**isothiazole-3-carboxylic acid**" is derived through a logical application of these rules.

## Deciphering the IUPAC Name

The nomenclature of **isothiazole-3-carboxylic acid** is determined by the following principles:

- **Parent Heterocycle Identification:** The core structure is the five-membered heterocyclic ring, isothiazole.
- **Numbering the Ring:** According to the Hantzsch-Widman system for heterocyclic nomenclature, the numbering of the isothiazole ring begins at the sulfur atom (position 1) and proceeds towards the nitrogen atom (position 2). This ensures the heteroatoms are assigned the lowest possible locants.<sup>[5]</sup>
- **Identifying the Principal Functional Group:** The molecule contains a carboxylic acid group (-COOH). According to IUPAC priority rules, the carboxylic acid is the principal functional group and dictates the suffix of the name.<sup>[6]</sup>
- **Locating the Substituent:** The carboxylic acid group is attached to the carbon atom at position 3 of the isothiazole ring.
- **Constructing the Final Name:** The name of the parent heterocycle is used as the root, and the principal functional group is appended as a suffix. Because the carboxylic acid group is attached to a ring, the suffix "-carboxylic acid" is used.<sup>[7]</sup>

This systematic process leads to the unequivocal name: **Isothiazole-3-carboxylic acid**.



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Caption: Logical workflow for the IUPAC nomenclature of **Isothiazole-3-carboxylic acid**.

## Molecular Structure

**Isothiazole-3-carboxylic acid** is a planar, aromatic molecule. The presence of the electronegative sulfur and nitrogen atoms, combined with the electron-withdrawing carboxylic acid group, influences the electron density distribution within the ring, which is critical for its reactivity and intermolecular interactions.

- Molecular Formula: C<sub>4</sub>H<sub>3</sub>NO<sub>2</sub>S[8]
- Molecular Weight: 129.14 g/mol [8]
- SMILES: O=C(O)c1cnsc1[8]

## Synthesis of Isothiazole-3-carboxylic Acid

The synthesis of isothiazoles can be achieved through various ring-forming strategies, often categorized by the bond disconnections in retrosynthetic analysis.[4] These include intramolecular cyclizations and (3+2) or (4+1) heterocyclization reactions.[4][9] A common and direct method for preparing isothiazole carboxylic acids involves the hydrolysis of a more accessible precursor, such as a nitrile or an amide.

## Representative Experimental Protocol: Hydrolysis of Isothiazole-3-carboxamide

This protocol describes a general method for the synthesis of an isothiazole carboxylic acid from its corresponding carboxamide, a pathway noted for its reliability and high yield.

Objective: To synthesize **isothiazole-3-carboxylic acid** via the hydrolysis of isothiazole-3-carboxamide.

Materials:

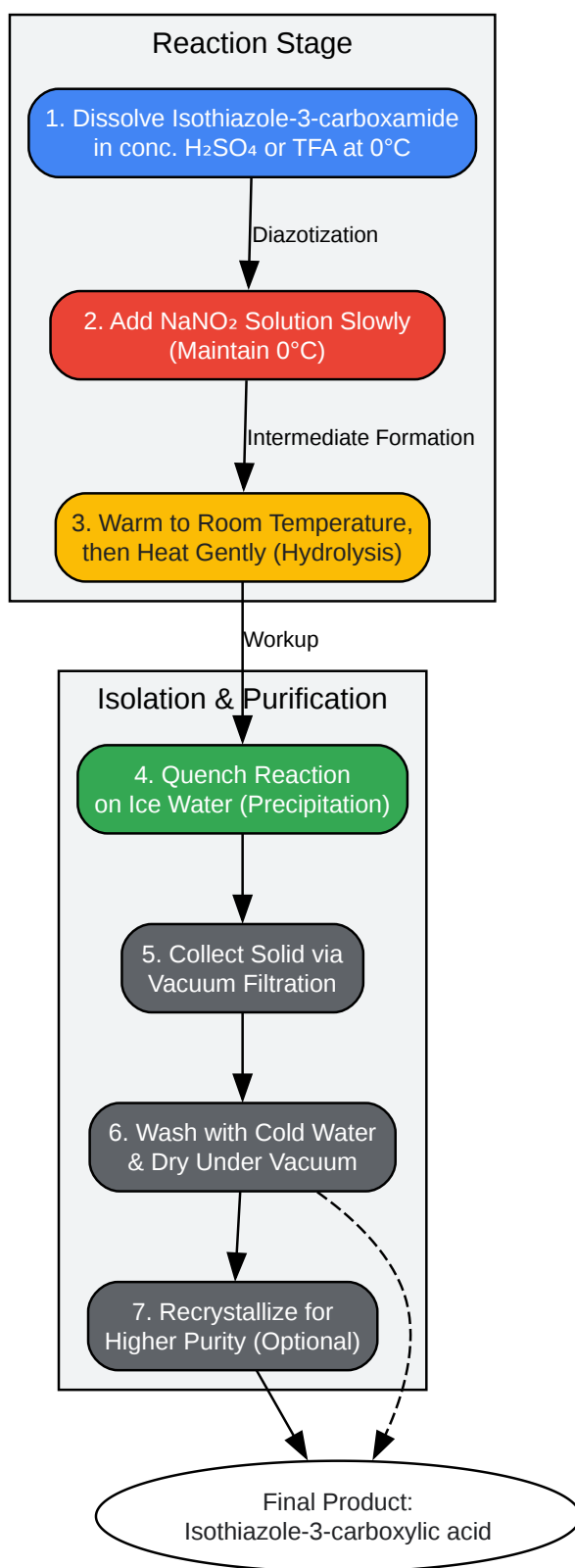
- Isothiazole-3-carboxamide
- Sulfuric Acid (conc.) or Trifluoroacetic Acid (TFA)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Deionized Water
- Ice Bath
- Magnetic Stirrer and Stir Bar
- Standard Glassware (round-bottom flask, condenser, beaker)

- Filtration apparatus

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve isothiazole-3-carboxamide in concentrated sulfuric acid or trifluoroacetic acid at 0 °C using an ice bath. The choice of acid is critical; TFA can offer milder conditions and cleaner reactions.
- **Diazotization:** Slowly add a solution of sodium nitrite in water to the stirred mixture, maintaining the temperature at approximately 0 °C. The sodium nitrite serves to generate a diazonium intermediate from the amide.
- **Hydrolysis:** After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the hydrolysis of the intermediate to the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Upon completion, cool the reaction mixture and pour it over crushed ice. The solid product, **isothiazole-3-carboxylic acid**, will precipitate out of the aqueous solution.
- **Purification:** Collect the precipitate by vacuum filtration, wash with cold deionized water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

**Causality:** The use of sodium nitrite in a strong acidic medium is a classic method for the conversion of primary amides to carboxylic acids. The acid protonates the amide, and the in-situ generated nitrous acid leads to the formation of a labile N-nitrosoamide intermediate, which then rearranges and hydrolyzes to yield the carboxylic acid and dinitrogen gas. This method avoids the harsh conditions of direct strong acid or base hydrolysis which could potentially degrade the isothiazole ring.



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Caption: A representative workflow for the synthesis of **isothiazole-3-carboxylic acid**.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **isothiazole-3-carboxylic acid** are essential for its characterization, quality control, and for understanding its behavior in various chemical and biological systems.

Property	Value / Expected Range	Source / Rationale
CAS Number	4576-90-3	[8]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> NO <sub>2</sub> S	[8]
Molecular Weight	129.14 g/mol	[8]
Physical Form	Solid	[5][10]
Melting Point	Data not consistently reported; expected to be >100 °C for a small, polar, hydrogen-bonding solid.	Inferred from general properties of carboxylic acids.
Boiling Point	Decomposes before boiling at atmospheric pressure.	Typical for small organic acids.
pKa	~2-4	Estimated based on substituted aromatic carboxylic acids. The electron-withdrawing nature of the isothiazole ring increases acidity compared to benzoic acid (pKa ~4.2).
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water.	Inferred from structure.
<sup>1</sup> H NMR	δ ~10-13 ppm (broad singlet, 1H, -COOH); δ ~7.5-9.0 ppm (multiplets, 2H, isothiazole ring protons).	Expected chemical shifts for carboxylic acid and aromatic protons on an electron-deficient heterocycle.[1]
<sup>13</sup> C NMR	δ ~160-180 ppm (C=O); δ ~120-160 ppm (aromatic carbons).	Characteristic chemical shifts for carboxylic acid and aromatic carbons.[1]
IR Spectroscopy	2500-3300 cm <sup>-1</sup> (broad, O-H stretch); ~1700 cm <sup>-1</sup> (strong,	Typical vibrational frequencies for a hydrogen-bonded



C=O stretch); 1500-1600  $\text{cm}^{-1}$  carboxylic acid and an  
(C=C, C=N stretches). aromatic heterocycle.[1]

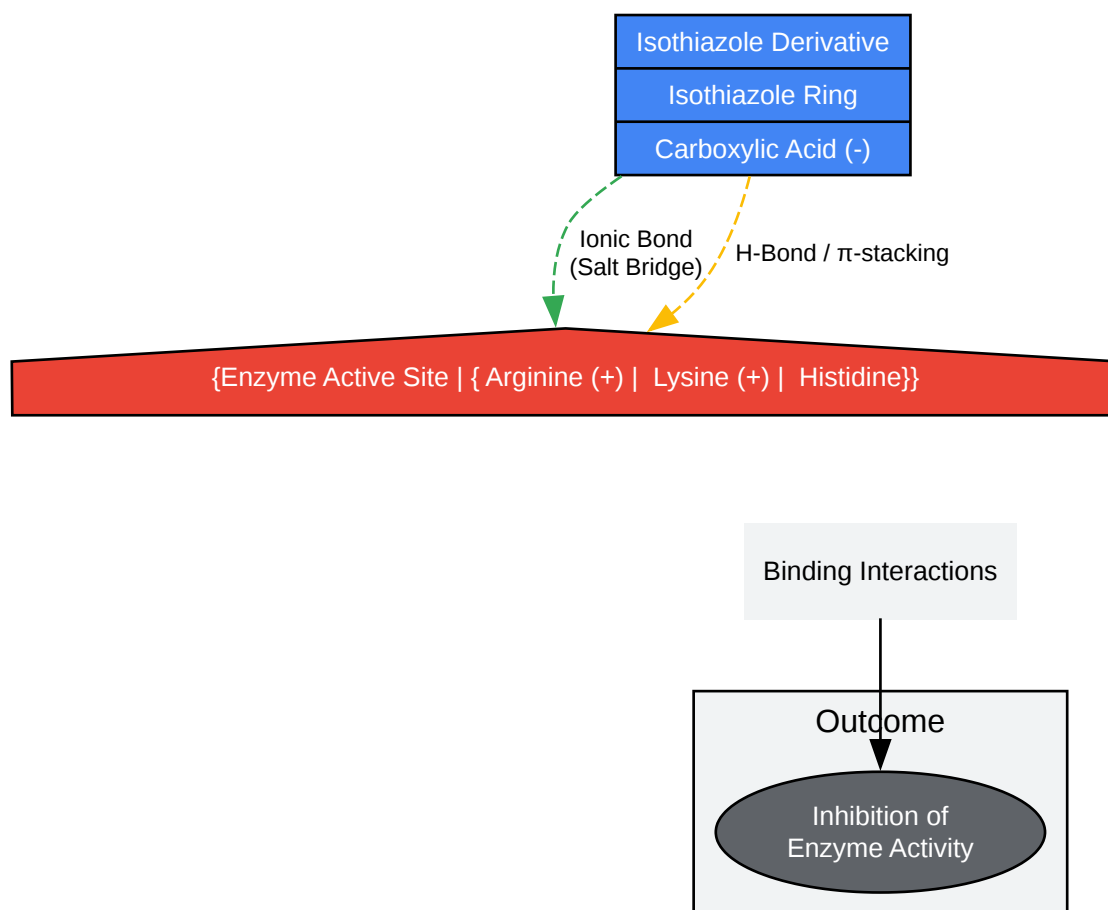
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## Biological Significance and Applications in Drug Development

The isothiazole nucleus is a key component in a number of commercially successful drugs and agrochemicals.[2] For instance, the antipsychotic drug Ziprasidone contains an isothiazole moiety.[1] The incorporation of the isothiazole ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[4]

Isothiazole derivatives often function as enzyme inhibitors. The nitrogen and sulfur atoms can act as hydrogen bond acceptors or coordinate with metal ions in an enzyme's active site, while the rest of the molecule can be tailored to form hydrophobic or other electrostatic interactions.

**Isothiazole-3-carboxylic acid** itself provides a crucial carboxylic acid "handle," which is a common feature in many enzyme inhibitors as it can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine in a target protein's active site.



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Caption: Conceptual model of an isothiazole carboxylic acid derivative as an enzyme inhibitor.

## Conclusion

**Isothiazole-3-carboxylic acid** is a fundamentally important heterocyclic compound. Its structure is defined by the unique 1,2-arrangement of sulfur and nitrogen atoms, and its chemistry is dominated by the high-priority carboxylic acid functional group. A thorough understanding of its systematic nomenclature, synthesis, and physicochemical properties is essential for chemists engaged in the design and development of novel therapeutics and other advanced materials. The versatility and proven biological relevance of the isothiazole scaffold ensure that this and related compounds will remain a focal point of research in synthetic and medicinal chemistry for the foreseeable future.

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